
N-(4-Bromophenyl)-3-pyridinamine
Overview
Description
N-(4-Bromophenyl)-3-pyridinamine, also known as 4-Bromo-3-pyridinylamine, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a pyridine derivative that has a bromophenyl group attached to it. It is a white crystalline solid that is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
Scientific Research Applications
- Pyrazoline derivatives, including N-(4-Bromophenyl)-3-pyridinamine, have demonstrated antibacterial properties . These compounds may inhibit bacterial growth and serve as potential agents against various pathogens.
- Researchers have explored the antifungal effects of pyrazolines. N-(4-Bromophenyl)-3-pyridinamine could be valuable in combating fungal infections .
- Pyrazoline derivatives have shown promise as antiparasitic agents. Investigating the efficacy of N-(4-Bromophenyl)-3-pyridinamine against parasites could yield valuable insights .
- Oxidative stress contributes to cellular damage. Pyrazolines, including our compound, exhibit antioxidant properties, potentially mitigating oxidative injury .
- N-(4-Bromophenyl)-3-pyridinamine’s impact on acetylcholinesterase (AchE) activity in the nervous system warrants investigation. AchE inhibition can affect nerve transmission and behavior .
- Novel analogs derived from N-(4-Bromophenyl)-3-pyridinamine have been designed and evaluated for antimicrobial activity. These compounds show promise against Gram-positive pathogens .
Antibacterial Activity
Antifungal Potential
Antiparasitic Properties
Antioxidant Activity
Neurotoxicity Assessment
In Silico Antimicrobial Evaluation
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . These targets play a crucial role in the compound’s biological activity.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the target’s function . This interaction can result in a variety of effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
N-(4-Bromophenyl)-3-pyridinamine may affect various biochemical pathways. Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to have a variety of biological effects, depending on their specific targets and the nature of their interactions .
properties
IUPAC Name |
N-(4-bromophenyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYIUTCUZFKMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate;hydrochloride](/img/structure/B2551342.png)
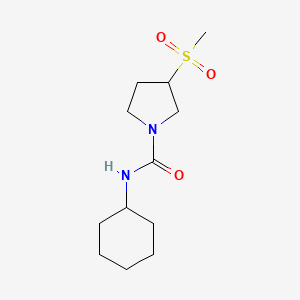
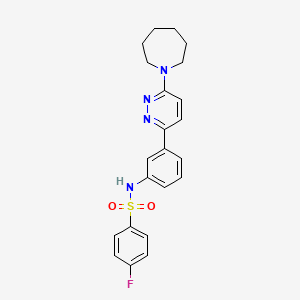

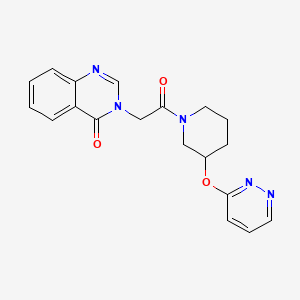
![3-[furan-2-yl-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2551348.png)


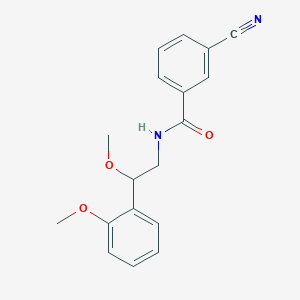
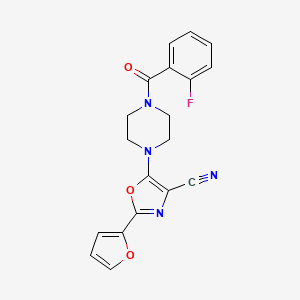

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-methylacetamide](/img/structure/B2551358.png)

![2-[Methyl(phenylmethoxycarbonyl)amino]pyridine-4-carboxylic acid](/img/structure/B2551364.png)